4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE
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Overview
Description
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE is a complex steroid compound. It is a derivative of cholestane, characterized by the presence of a methyl group at the 4alpha position and an ethyl group at the 24R position. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to biologically significant molecules such as hormones and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE typically involves multiple steps, starting from simpler steroid precursors. One common approach is the modification of cholestane derivatives through a series of chemical reactions, including alkylation, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The process may also involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including as a precursor to hormone synthesis.
Industry: Utilized in the production of various steroid-based products, including pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4alpha-Methyl-24-ethyl-cholest-8(14)-en-3beta-ol: A related sterol with similar structural features.
4alpha-methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol: Another sterol with a different arrangement of double bonds and functional groups.
Uniqueness
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C30H54 |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-4,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-8-23(20(2)3)12-11-22(5)26-15-16-27-24-13-14-25-21(4)10-9-18-29(25,6)28(24)17-19-30(26,27)7/h20-28H,8-19H2,1-7H3 |
InChI Key |
YLPQYQLAPDSRON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4C)C)C)C(C)C |
Origin of Product |
United States |
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